Target Binding Site: PGRN vs. Sortilin
BVFP uniquely binds to the PGRN588–593 peptide motif with a dissociation constant (Kd) of 20 μM, thereby blocking the PGRN-SORT1 interaction [1]. This contrasts with SORT-PGRN Interaction Inhibitor 1 (IC50 = 2 μM) and SORT-PGRN Interaction Inhibitor 3 (IC50 = 0.17 μM), both of which bind directly to sortilin rather than to PGRN . The binding site distinction is critical: BVFP antagonizes the ligand (PGRN), whereas Inhibitors 1 and 3 antagonize the receptor (sortilin), resulting in different downstream effects on SORT1 trafficking and receptor availability [1].
| Evidence Dimension | Target binding site and affinity |
|---|---|
| Target Compound Data | BVFP binds PGRN588–593 peptide, Kd = 20 μM |
| Comparator Or Baseline | SORT-PGRN Interaction Inhibitor 1 binds sortilin, IC50 = 2 μM; Inhibitor 3 binds sortilin, IC50 = 0.17 μM |
| Quantified Difference | Different target molecules (PGRN vs. sortilin); Inhibitor 3 is ~118-fold more potent than BVFP on a different assay endpoint |
| Conditions | In vitro binding assays; Kd measured via peptide binding; IC50 measured via sortilin-progranulin interaction assay |
Why This Matters
Procurement selection must align with experimental objectives: BVFP is appropriate for studies investigating PGRN ligand blockade without direct sortilin receptor perturbation, whereas Inhibitor 3 provides higher potency for studies where maximal interaction blockade is prioritized.
- [1] Lee WC, et al. Targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency. Hum Mol Genet. 2014;23(6):1467-1478. View Source
